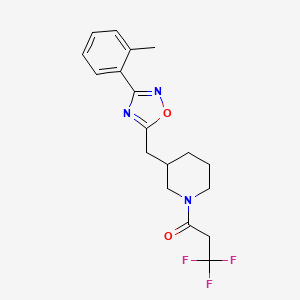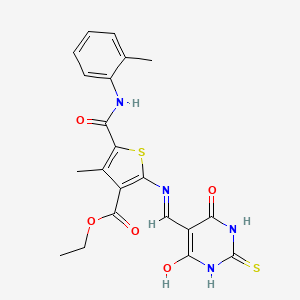
1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea is a useful research compound. Its molecular formula is C19H15N5O2S and its molecular weight is 377.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
Research on the synthesis of novel pyridine and naphthyridine derivatives, including those related to the compound , has been explored to develop new methodologies and understand their chemical properties. Abdelrazek et al. (2010) demonstrated the synthesis of complex derivatives through reactions involving dimerization, coupling with arene diazonium salts, and reactions with hydrazines and urea derivatives to afford various naphthyridine derivatives (Abdelrazek, Kassab, Metwally, & Sobhy, 2010). These synthetic approaches offer insights into the versatile chemistry of pyridine-based compounds and their potential applications in medicinal chemistry and material science.
Biological Evaluation and QSAR Study
The antimicrobial activity of substituted quinazolines, closely related to the target compound, was investigated by Buha et al. (2012). Their study synthesized and screened a series of urea/thiourea derivatives for antimicrobial activity against various microorganisms. A quantitative structure-activity relationship (QSAR) study provided insights into the pharmacophoric features responsible for antibacterial activity, highlighting the importance of hydrophobic, electronic, and topological descriptors (Buha, Rana, Chhabria, Chikhalia, Mahajan, Brahmkshatriya, & Shah, 2012). This research underscores the potential of pyridine-based ureas in developing new antimicrobial agents.
Molecular Self-Assembly and Complexation
Stephenson and Ward (2011) explored the self-assembly of bis-bidentate bridging ligands with transition metal dications, leading to the formation of molecular squares, cubes, and chains. Their work demonstrates the structural versatility of pyridine-based ligands in coordinating with metals to form complex architectures, which could be relevant for applications in molecular recognition, catalysis, and materials science (Stephenson & Ward, 2011).
Optoelectronic Properties and Electrochromic Performance
Liu et al. (2016) designed and synthesized novel monomers and polymers based on furan and pyridinechalcogenodiazole, exploring their optoelectronic properties and electrochromic performance. The study highlights the impact of selenium substitution on the red-shift in the low-energy transition, indicating potential applications in optoelectronics and electrochromic devices (Liu, Zhen, Ming, Lin, Gu, Zhao, Li, Lu, & Xu, 2016).
Antioxidative Activity of Heterocyclic Compounds
Yanagimoto, Lee, Ochi, and Shibamoto (2002) examined the antioxidative activity of heterocyclic compounds, including furans, which are structurally related to the target compound. Their findings suggest the potential of these compounds in food preservation and pharmaceutical applications due to their ability to inhibit oxidation processes (Yanagimoto, Lee, Ochi, & Shibamoto, 2002).
特性
IUPAC Name |
1-[[6-(furan-3-yl)pyridin-3-yl]methyl]-3-(4-pyridin-2-yl-1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2S/c25-18(24-19-23-17(12-27-19)16-3-1-2-7-20-16)22-10-13-4-5-15(21-9-13)14-6-8-26-11-14/h1-9,11-12H,10H2,(H2,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPTUOPZUBFOFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)NCC3=CN=C(C=C3)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine hydrochloride](/img/structure/B2889397.png)



![N-(4-ethylphenyl)-2-{[6-(4-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2889404.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-methylbenzamide](/img/structure/B2889406.png)
![N-(prop-2-yn-1-yl)-N-[2-(pyridin-4-yl)ethyl]thietan-3-amine](/img/structure/B2889407.png)
![2-[(3,4-Dimethoxyphenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2889409.png)

![7-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2889411.png)

![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2889415.png)

